1-benzyl-N'-(4-nitrobenzylidene)-1,2,3,6-tetrahydro-4-pyridinecarbohydrazide
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Description
1-benzyl-N'-(4-nitrobenzylidene)-1,2,3,6-tetrahydro-4-pyridinecarbohydrazide is a useful research compound. Its molecular formula is C20H20N4O3 and its molecular weight is 364.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 364.15354051 g/mol and the complexity rating of the compound is 570. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
The chemical compound 1-benzyl-N'-(4-nitrobenzylidene)-1,2,3,6-tetrahydro-4-pyridinecarbohydrazide, along with its derivatives, is primarily researched for its synthesis and structural characterization. Studies have provided detailed insights into the synthesis processes, characterization techniques, and crystal structures of related compounds. For instance, N′2,N′6-bis(benzylidene) pyridine-2,6-dicarbohydrazide derivatives were synthesized and characterized through techniques such as 1H NMR, Mass Spectroscopy, and Infrared Spectroscopy, with their crystal structures analyzed via X-ray single-crystal diffraction analysis (Ruixia Li et al., 2013).
Chemical Reactivity and Applications
Research has explored the reactivity of related compounds and their potential applications. For example, the synthesis and characterization of novel conformers of (E)-2-(3-nitro-H-imidazo[1,2-a]pyridin-2-ylthio)-N'-benzylideneacetohydrazide derivatives revealed the presence of two conformers, which could have implications for the design of compounds with specific chemical properties (Ablo Evrard et al., 2022).
Advanced Material Development
Compounds similar to this compound have been researched for their utility in developing advanced materials. For instance, studies on the conversion of nitro groups to amino groups in related compounds have led to the development of new poly(amide-ester)s with high thermal stability and enhanced solubility in polar aprotic solvents, indicating potential applications in material science (S. Mehdipour‐Ataei et al., 2009).
Sensor Development and Chemical Analysis
Research on acylhydrazone derivatives, including compounds structurally similar to this compound, has shown that these compounds can act as sensors for specific ions such as fluoride. The specific binding affinity of these receptors to fluoride ions has been studied through fluorescence spectroscopic techniques and theoretical calculations, suggesting applications in environmental monitoring and chemical analysis (Jemini Jose et al., 2018).
Properties
IUPAC Name |
1-benzyl-N-[(E)-(4-nitrophenyl)methylideneamino]-3,6-dihydro-2H-pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O3/c25-20(22-21-14-16-6-8-19(9-7-16)24(26)27)18-10-12-23(13-11-18)15-17-4-2-1-3-5-17/h1-10,14H,11-13,15H2,(H,22,25)/b21-14+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNLZDRUOADJUAL-KGENOOAVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC=C1C(=O)NN=CC2=CC=C(C=C2)[N+](=O)[O-])CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CC=C1C(=O)N/N=C/C2=CC=C(C=C2)[N+](=O)[O-])CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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